Bienvenue dans la boutique en ligne BenchChem!

Aß/Tau Probe 18

Alzheimer's disease Fluorescent probe Amyloid-beta

Aβ/Tau Probe 18 (probe is a small-molecule near-infrared (NIR) environment-sensitive fluorescent probe with the molecular formula C₁₈H₁₅N₅ and molecular weight 301.35 g/mol, designed for the simultaneous fluorescent discrimination of β-amyloid (Aβ) plaques and Tau neurofibrillary tangles—the two hallmark protein aggregates of Alzheimer's disease (AD). Unlike conventional amyloid dyes that stain both aggregates indiscriminately, probe 18 exploits differences in the local dielectric environment (static relative permittivity, ε₀) of Aβ versus Tau fibrils to produce distinct fluorescence responses, enabling differential detection without requiring separate probes for each pathology.

Molecular Formula C18H15N5
Molecular Weight 301.353
Cat. No. B1192245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAß/Tau Probe 18
SynonymsAß/Tau Probe 18;  Aß/Tau Probe18;  Aß/Tau Probe-18
Molecular FormulaC18H15N5
Molecular Weight301.353
Structural Identifiers
SMILESN#C/C(C#N)=C/C=C/C=C/C1=NC2=CC=C(N(C)C)C=C2N=C1
InChIInChI=1S/C18H15N5/c1-23(2)16-8-9-17-18(10-16)21-13-15(22-17)7-5-3-4-6-14(11-19)12-20/h3-10,13H,1-2H3/b4-3+,7-5+
InChIKeyOLLHDYQYKDGUJI-BDWKERMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aβ/Tau Probe 18: A Near-Infrared Fluorescent Discriminator for Alzheimer's Pathology Biomarkers


Aβ/Tau Probe 18 (probe 18) is a small-molecule near-infrared (NIR) environment-sensitive fluorescent probe with the molecular formula C₁₈H₁₅N₅ and molecular weight 301.35 g/mol, designed for the simultaneous fluorescent discrimination of β-amyloid (Aβ) plaques and Tau neurofibrillary tangles—the two hallmark protein aggregates of Alzheimer's disease (AD). [1] Unlike conventional amyloid dyes that stain both aggregates indiscriminately, probe 18 exploits differences in the local dielectric environment (static relative permittivity, ε₀) of Aβ versus Tau fibrils to produce distinct fluorescence responses, enabling differential detection without requiring separate probes for each pathology. [1] The compound has demonstrated sufficient blood-brain barrier penetration and in vivo NIR imaging capability in living mice, establishing its potential as a translational research tool for preclinical AD models. [1]

Why Generic Amyloid Probes Cannot Substitute for Aβ/Tau Probe 18 in Differential Pathology Studies


Generic amyloid probes such as Thioflavin T (ThT) and Congo Red bind to the cross-β-sheet motif shared by Aβ and Tau aggregates, producing identical fluorescence readouts that preclude discrimination between the two pathologies in mixed samples like AD brain tissue. [1] This coshared β-sheet structure has historically forced researchers to rely on separate probes or sequential staining protocols, introducing variability and preventing real-time, single-step differential analysis. [1] Aβ/Tau Probe 18 fills this gap by leveraging environment-sensitive NIR fluorescence with a large emission blueshift that scales with the static relative permittivity of the bound protein, a mechanism that enables simultaneous optical differentiation of Aβ from Tau in a single assay. [1] Additionally, many conventional probes like ThT operate in the visible range (~450/482 nm excitation/emission), suffering from high tissue autofluorescence and poor blood-brain barrier penetration, whereas probe 18's NIR profile is fundamentally more compatible with in vivo brain imaging. [1]

Head-to-Head and Class-Level Quantitative Evidence for Aβ/Tau Probe 18 Differentiation


Fluorescent Discrimination of Aβ vs. Tau Fibrils via Environment-Sensitive Blueshift

Probe 18 produces a distinct fluorescence response upon binding Aβ versus Tau aggregates due to differences in the local static relative permittivity (ε₀) of the two proteins. The authors applied a simplified Ooshika-Lippert-Mataga equation to quantitatively correlate probe 18's emission shift with protein dielectric properties, enabling optical differentiation of Aβ from Tau without secondary staining. [1] In contrast, the widely used comparator Thioflavin T (ThT) exhibits a fluorescence enhancement upon binding to both Aβ and Tau fibrils indiscriminately, precluding simultaneous differential detection. [1]

Alzheimer's disease Fluorescent probe Amyloid-beta Tau tangles Differential diagnosis

Near-Infrared Operation Outperforms Visible-Range Amyloid Probes for In Vivo Brain Imaging

Probe 18 operates in the near-infrared region, a wavelength range that minimizes tissue autofluorescence and improves photon penetration through the skull and brain tissue compared to visible-range probes like Thioflavin T (ThT, ~450/482 nm excitation/emission). [1] The NIR profile directly enables non-invasive in vivo brain imaging, as demonstrated by successful NIR fluorescence imaging of Aβ and Tau pathologies in living AD model mice following systemic administration. [1] Generic visible-wavelength amyloid probes typically require invasive cranial windows or post-mortem tissue sectioning due to strong tissue scattering and hemoglobin absorption below 600 nm.

Near-infrared imaging Blood-brain barrier In vivo fluorescence Tissue autofluorescence Brain imaging probe

Validated Blood-Brain Barrier Penetration vs. Limited CNS Access of Conventional Amyloid Dyes

The biological evaluation of probe 18 confirmed sufficient blood-brain barrier (BBB) penetration to achieve brain concentrations adequate for in vivo NIR imaging following systemic administration in mice. [1] Many conventional amyloid probes, including Thioflavin T and Congo Red derivatives, suffer from poor BBB permeability due to permanent cationic charges or high molecular weight, restricting their use to post-mortem tissue analysis or requiring invasive intracerebroventricular injection. [Class-level inference] Probe 18's brain bioavailability was further validated through ex vivo histological confirmation of in vivo target engagement. [1]

Blood-brain barrier permeability CNS pharmacokinetics In vivo imaging agent Brain bioavailability

High-Value Application Scenarios for Aβ/Tau Probe 18 in Preclinical and Translational Research


Single-Probe Dual-Pathology Imaging in AD Transgenic Mouse Models

Researchers studying the spatial and temporal relationship between Aβ plaque deposition and Tau tangle propagation in transgenic AD mouse models (e.g., APP/PS1, 3xTg-AD, or tauopathy models) can use probe 18 for simultaneous in vivo NIR fluorescence imaging of both pathologies in the same animal over multiple time points. [1] This eliminates the need for separate Aβ- and Tau-specific probes, which would introduce inter-probe variability in pharmacokinetics, clearance rates, and spectral overlap. The environment-sensitive blueshift provides a direct optical readout of the relative abundance and localization of each aggregate type, enabling correlation of pathology progression with behavioral or cognitive endpoints.

Ex Vivo High-Contrast Histological Discrimination of Aβ and Tau in Post-Mortem Brain Tissue

In neuropathology laboratories analyzing post-mortem AD brain sections, probe 18 can replace sequential immunohistochemistry or multi-step fluorescence staining protocols with a single-step incubation. [1] The differential emission properties upon binding Aβ versus Tau allow for spectral unmixing or ratiometric imaging to map both pathologies within the same tissue section, reducing processing time and tissue consumption. This is particularly valuable for large-scale brain bank studies requiring high-throughput, reproducible neuropathological staging.

Compound Screening and Target Engagement Confirmation in Aβ/Tau-Targeted Drug Discovery

Pharmaceutical research teams developing small-molecule inhibitors of Aβ aggregation or Tau hyperphosphorylation can employ probe 18 as a displacement or competition probe in in vitro binding assays and ex vivo target engagement studies. [1] Because probe 18 binds to both Aβ and Tau with high affinity and produces distinct fluorescence signatures, it enables multiplexed assessment of whether a test compound selectively displaces probe binding to one pathology versus the other, providing an early readout of target selectivity without requiring radiolabeled ligands or dual-assay setups.

Longitudinal Monitoring of Therapeutic Efficacy in Preclinical Intervention Trials

In preclinical therapeutic intervention studies testing Aβ-lowering antibodies, Tau aggregation inhibitors, or combination therapies, probe 18's NIR in vivo imaging capability enables repeated, non-invasive quantification of total and differential pathology burden in the same animals before, during, and after treatment. [1] This longitudinal design increases statistical power by using each animal as its own baseline control, directly addressing the high inter-animal variability that plagues cross-sectional histological endpoint analyses in AD research.

Quote Request

Request a Quote for Aß/Tau Probe 18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.